(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid

Catalog No.
S14029498
CAS No.
M.F
C11H19NO5
M. Wt
245.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic ...

Product Name

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid

IUPAC Name

(2S,3S)-2-(4-carboxybutanoylamino)-3-methylpentanoic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C11H19NO5/c1-3-7(2)10(11(16)17)12-8(13)5-4-6-9(14)15/h7,10H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t7-,10-/m0/s1

InChI Key

ZMVWEBNXBDEXAY-XVKPBYJWSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCCC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCCC(=O)O

The compound (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as L-gamma-Glutamyl-L-isoleucine, is a dipeptide that belongs to the class of organic compounds characterized by the presence of two alpha-amino acids linked by a peptide bond. Its molecular formula is C11H20N2O5C_{11}H_{20}N_{2}O_{5} with a molecular weight of approximately 260.29 g/mol. The structure consists of a branched-chain amino acid (3-methylpentanoic acid) and an amide group derived from 4-carboxybutanoic acid, which contributes to its unique properties and functionalities in biological systems .

The chemical reactivity of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid primarily involves its amide and carboxylic acid functional groups. It can participate in various reactions such as:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, potentially altering its biological activity.

This compound exhibits significant biological activities, especially in metabolic pathways involving amino acids. It is known to play a role in protein synthesis and may influence various physiological processes such as:

  • Metabolism: It is involved in the metabolism of branched-chain amino acids, which are crucial for energy production and muscle maintenance.
  • Neurotransmission: As a dipeptide, it may participate in neurotransmitter regulation, impacting cognitive functions and mood.
  • Antioxidant Properties: Some studies suggest that similar compounds possess antioxidant activities, which could contribute to cellular protection against oxidative stress .

The synthesis of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequential addition of protected amino acids on a solid support, followed by deprotection and cleavage to yield the desired dipeptide.
  • Solution-Phase Synthesis: Involves the coupling of individual amino acids using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt).
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases or transaminases to catalyze the formation of peptide bonds under mild conditions.

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has various applications in fields such as:

  • Nutritional Supplements: It is used in formulations aimed at enhancing muscle recovery and performance due to its role in amino acid metabolism.
  • Pharmaceuticals: Potential applications in drug design for conditions related to amino acid metabolism disorders.
  • Biotechnology: Utilized in research for studying peptide interactions and protein folding mechanisms.

Interaction studies involving this compound often focus on its binding affinity and functional impact on biological targets:

  • Receptor Interactions: Studies have shown that dipeptides can modulate receptor activity, influencing signaling pathways relevant to metabolism and neurotransmission.
  • Enzyme Substrates: It may act as a substrate for various enzymes involved in metabolic pathways, providing insights into its role in biochemical processes.

Several compounds share structural similarities with (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, including:

Compound NameIUPAC NameStructural Features
2-Hydroxy-3-methylpentanoic acid(2R,3R)-2-hydroxy-3-methylpentanoic acidHydroxyl group addition
L-Isoleucine2-amino-3-methylbutanoic acidBranched-chain structure
L-Glutamic Acid2-amino-5-oxopentanoic acidContains an additional carboxyl group

Uniqueness

The uniqueness of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid lies in its specific stereochemistry and functional groups that allow it to participate in diverse biochemical pathways while exhibiting distinct biological effects compared to similar compounds. Its dual role as both an amino acid derivative and a dipeptide enhances its functional versatility in metabolic processes .

Role of γ-Glutamylcysteine Synthetase in Peptide Bond Formation

γ-Glutamylcysteine synthetase (γGCS), also known as glutamate-cysteine ligase (GCL), catalyzes the ATP-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine (γGC), the first committed step in glutathione biosynthesis. This reaction proceeds via a two-step mechanism: (1) phosphorylation of the γ-carboxyl group of glutamate by ATP to form a γ-glutamylphosphate intermediate, followed by (2) nucleophilic attack by the amino group of cysteine, resulting in a tetrahedral transition state and subsequent elimination of phosphate to yield γGC.

The enzyme’s active site accommodates substrates through a conserved binding pocket. Structural studies of Escherichia coli γGCS bound to a sulfoximine-based transition-state analog revealed critical interactions between the inhibitor’s phosphorylated sulfoximine group and residues such as Arg-49 and Asp-50, which stabilize the transition state. This mechanism highlights the enzyme’s ability to discriminate between α- and γ-carboxyl groups of glutamate, ensuring regioselective bond formation.

EnzymeSubstratesProductKey Residues for Catalysis
γGCS (GCL)L-glutamate, L-cysteine, ATPγ-glutamylcysteineArg-49, Asp-50, Mg²⁺-ATP site

The stereochemical outcome of γGC synthesis is dictated by the enzyme’s chiral binding environment, which enforces (L)-configuration at both the glutamate and cysteine residues. This specificity is critical for downstream processes, including glutathione synthesis and xenobiotic detoxification.

Glutaminase-Mediated Transpeptidation Mechanisms

Glutaminase (GLS) plays a pivotal role in transpeptidation reactions by hydrolyzing glutamine to glutamate and facilitating γ-glutamyl group transfer to acceptor molecules. In mitochondria, inorganic phosphate (Pi) induces GLS filamentation, which enhances its catalytic activity and promotes the enzyme’s allosteric activation. Cryo-electron microscopy structures of murine GLS revealed that Pi binding at the tetramer interface repositions the activation loop, enabling nucleophile activation at the active site.

The transpeptidation mechanism involves:

  • Glutamine deamidation: Hydrolysis of glutamine to glutamate and ammonia.
  • γ-Glutamyl transfer: The γ-glutamyl moiety is transferred to an acceptor amino acid (e.g., isoleucine in the case of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid) via a covalent enzyme intermediate.

Structural analysis of human GLS bound to L-glutamate identified key interactions between the substrate’s α-carboxyl group and residues Ser-291 and Tyr-471, which orient the γ-glutamyl group for nucleophilic attack. This process is stereospecific, favoring the formation of (S)-configured products.

Substrate Specificity and Stereochemical Control in γ-Glutamyl Conjugation

Substrate selectivity in γ-glutamyl peptide synthesis is governed by enzyme-specific binding pockets and steric constraints. In Saccharomyces cerevisiae, multiple pathways contribute to γ-glutamyl peptide formation:

  • Glutathione synthetase (Gsh2p): Extends γ-glutamyl dipeptides (e.g., γ-glutamylvaline) by adding glycine.
  • γ-Glutamyltransferase (Ecm38p): Transfers γ-glutamyl groups from glutathione to acceptor amino acids.
Enzyme ComplexPreferred Acceptor SubstrateProduct ExampleStereochemical Outcome
(Dug2p-Dug3p)₂Valineγ-glutamylvaline(S)-configuration at γ-carbon

The branched-chain amino acid moiety in (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid suggests that steric hindrance in the enzyme’s active site preferentially accommodates methylated substrates. For instance, the 3-methylpentanoic acid side chain likely interacts with hydrophobic residues such as Phe-327 in GLS, which lines the tetramer interface and modulates substrate access.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

245.12632271 g/mol

Monoisotopic Mass

245.12632271 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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